An In-depth Technical Guide to the Physicochemical Properties of 2,3-Bis(1-phenylethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Bis(1-phenylethyl)phenol
Introduction
2,3-Bis(1-phenylethyl)phenol is a sterically hindered phenolic compound of interest within the broader class of styrenated phenols. These compounds are recognized for their antioxidant properties, which are conferred by the phenolic hydroxyl group, and are utilized in various industrial applications, including as stabilizers for polymers and rubbers.[1] The substitution pattern of the bulky 1-phenylethyl groups on the phenol ring significantly influences the compound's physicochemical properties and, consequently, its reactivity and potential applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Bis(1-phenylethyl)phenol, intended for researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of experimental data for this specific isomer, this guide combines computed data, established principles of physical organic chemistry, and standard analytical methodologies to present a thorough scientific profile.
Chemical Identity and Structure
The foundational aspect of understanding any chemical entity is its unequivocal identification and structure.
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IUPAC Name : 2,3-bis(1-phenylethyl)phenol
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Molecular Formula : C₂₂H₂₂O
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Canonical SMILES : CC(C1=CC=CC=C1)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3
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InChI : InChI=1S/C22H22O/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(23)22(20)17(2)19-12-7-4-8-13-19/h3-17,23H,1-2H3
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InChIKey : ALEYBMUCCRAJEB-UHFFFAOYSA-N
The structure, characterized by a phenol ring with two 1-phenylethyl substituents at the ortho and meta positions relative to the hydroxyl group, is depicted below.
Caption: 2D structure of 2,3-Bis(1-phenylethyl)phenol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,3-Bis(1-phenylethyl)phenol. It is important to note that most of these values are computationally predicted due to a lack of available experimental data.
| Property | Value | Source |
| Molecular Weight | 302.4 g/mol | PubChem |
| Monoisotopic Mass | 302.167065321 Da | PubChem |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - |
| Boiling Point | Not available (Predicted to be high due to molecular weight) | - |
| XLogP3 | 6.1 | PubChem |
| pKa | Not available (Predicted to be around 10-11) | - |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | - |
| Polar Surface Area | 20.2 Ų | PubChem |
Experimental Protocols for Property Determination
The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of 2,3-Bis(1-phenylethyl)phenol.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered 2,3-Bis(1-phenylethyl)phenol is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for melting point determination.
Solubility Profile
The solubility of a compound is crucial for its application in various formulations and for designing purification methods.
Protocol: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
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Procedure: A small, accurately weighed amount of 2,3-Bis(1-phenylethyl)phenol (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
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Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble.
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Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
Caption: Decision tree for qualitative solubility testing.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the acidity of the phenolic proton. This is a key parameter for understanding the compound's behavior in different pH environments.
Protocol: Spectrophotometric pKa Determination
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Principle: The UV-Vis absorption spectrum of the protonated (phenol) and deprotonated (phenoxide) forms of the compound differ. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
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Procedure:
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Prepare a series of buffer solutions with known pH values.
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Add a constant concentration of 2,3-Bis(1-phenylethyl)phenol to each buffer solution.
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Measure the UV-Vis absorbance spectrum for each solution.
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Plot absorbance versus pH to determine the pKa.
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Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
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Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm.
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Phenolic -OH Proton: A broad singlet, with a chemical shift that is dependent on concentration and solvent.
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Methine (-CH) Protons: A quartet for each of the two phenylethyl groups.
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Methyl (-CH₃) Protons: A doublet for each of the two phenylethyl groups.
¹³C NMR Spectroscopy
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Aromatic Carbons: Multiple signals in the range of 115-160 ppm.
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Phenolic Carbon (C-OH): A signal in the downfield region of the aromatic signals.
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Methine (-CH) Carbons: Signals in the aliphatic region.
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Methyl (-CH₃) Carbons: Signals in the upfield aliphatic region.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[2]
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Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[2]
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Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
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C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.[2]
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C-O Stretch: A peak in the 1200-1260 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion Peak (M⁺): Expected at m/z = 302.
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Fragmentation: Fragmentation patterns would likely involve the loss of methyl groups (M-15), phenyl groups (M-77), and cleavage of the bond between the phenol ring and the phenylethyl substituents.
Synthesis
The synthesis of 2,3-Bis(1-phenylethyl)phenol would likely follow the general procedure for producing styrenated phenols, which involves the Friedel-Crafts alkylation of phenol with styrene in the presence of an acid catalyst.[3][4] The reaction typically produces a mixture of mono-, di-, and tri-substituted isomers.[5] Achieving high selectivity for the 2,3-disubstituted product would require careful control of reaction conditions such as temperature, catalyst, and the molar ratio of reactants. Separation of the desired isomer from the product mixture would likely be achieved through chromatographic techniques.
Caption: General synthetic workflow for 2,3-Bis(1-phenylethyl)phenol.
Potential Applications
As a member of the styrenated phenol family, 2,3-Bis(1-phenylethyl)phenol is expected to exhibit antioxidant properties.[6] The steric hindrance provided by the bulky 1-phenylethyl groups can enhance the stability of the resulting phenoxyl radical, making it an effective radical scavenger. Potential applications could include:
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Polymer and Rubber Stabilizer: To prevent degradation caused by oxidation.[1][7]
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Intermediate in Chemical Synthesis: For the production of more complex molecules.
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Component in Lubricants and Oils: To improve thermal stability.
Safety, Handling, and Environmental Fate
Specific toxicological and environmental data for 2,3-Bis(1-phenylethyl)phenol are not available. However, information for the general class of styrenated phenols suggests that they are of potential concern due to widespread use and potential toxicity to aquatic organisms.[8] Styrenated phenols are generally considered to be persistent and bioaccumulative.[8]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Handle in a well-ventilated area to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.[9]
Conclusion
2,3-Bis(1-phenylethyl)phenol is a sterically hindered phenol with predicted physicochemical properties that suggest its potential as an antioxidant. While a significant amount of experimental data for this specific isomer is currently lacking in the public domain, this guide provides a foundational understanding based on computational data, established chemical principles, and standard analytical methodologies. Further experimental investigation is warranted to fully characterize its properties and to explore its potential applications in various scientific and industrial fields.
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